molecular formula C11H15NO2 B187014 N-(4-isopropoxyphenyl)acetamide CAS No. 7146-61-4

N-(4-isopropoxyphenyl)acetamide

Cat. No.: B187014
CAS No.: 7146-61-4
M. Wt: 193.24 g/mol
InChI Key: QCSNJTIWCIMFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an acetamide group attached to a 4-isopropoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-isopropoxyphenyl)acetamide can be synthesized through the reaction of N-(4-hydroxyphenyl)acetamide with 2-bromopropane in the presence of potassium hydroxide and ethanol. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). After the ethanol is removed under reduced pressure and the mixture is filtered, the desired compound is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11-6-4-10(5-7-11)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSNJTIWCIMFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221675
Record name O-Isopropyl acetaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-61-4
Record name 4′-Isopropoxyacetanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7146-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Isopropyl acetaminophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7146-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Isopropyl acetaminophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-isopropoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-isopropoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-isopropoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-isopropoxyphenyl)acetamide
Customer
Q & A

Q1: What is the spatial arrangement of the acetamide group relative to the aromatic ring in N-(4-Isopropoxyphenyl)acetamide?

A1: The acetamide group in this compound is not perfectly aligned with the aromatic ring. Instead, it is slightly twisted, forming a dihedral angle of 19.68° between the two planes. [] This deviation from planarity could be due to steric hindrance from the isopropoxy group or electronic effects within the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.